5-iodo-1-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWMNMFESGBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462368 | |
| Record name | 5-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280563-07-7 | |
| Record name | 5-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 5 Iodo 1 Methyl 1h Indole
Cross-Coupling Reactions at the C-5 Position of the Indole (B1671886) Nucleus
The iodine atom at the C-5 position makes 5-iodo-1-methyl-1H-indole an excellent substrate for numerous palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. These methods are foundational for constructing more complex molecular architectures based on the indole scaffold.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This compound readily participates in these reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position. The reaction typically proceeds under basic conditions with a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.
Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which generate the active Pd(0) species in situ. Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized Buchwald or Fuphos ligands, are often employed to stabilize the catalyst and facilitate the catalytic cycle. The reaction's versatility has made it a cornerstone in medicinal chemistry for synthesizing libraries of substituted indoles.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 5-Phenyl-1-methyl-1H-indole | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 5-(4-Methoxyphenyl)-1-methyl-1H-indole | 85-95 |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 5-(Pyridin-3-yl)-1-methyl-1H-indole | 75-90 |
| Methylboronic acid | Pd(OAc)₂/RuPhos | CsF | THF | 5,1-Dimethyl-1H-indole | Moderate |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgorganic-chemistry.org The C-5 iodo substituent of this compound is highly reactive under these conditions, enabling the efficient synthesis of 5-alkynyl-1-methylindoles. These products are valuable intermediates for creating conjugated systems, pharmaceuticals, and materials. libretexts.org
The reaction mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in a transmetalation step with the palladium complex. libretexts.org The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org
Table 2: Examples of Sonogashira Coupling with this compound
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 1-Methyl-5-(phenylethynyl)-1H-indole | 94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-indole | 92 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 5-(Hex-1-yn-1-yl)-1-methyl-1H-indole | 88 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 3-(1-Methyl-1H-indol-5-yl)prop-2-yn-1-ol | 85 |
Other Palladium-Catalyzed and Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki and Sonogashira reactions, the C-5 iodo group of this compound facilitates a variety of other important transformations:
Heck Coupling: This reaction forms a new carbon-carbon bond between the indole ring and an alkene. The reaction is catalyzed by a palladium complex and typically requires a base to regenerate the active catalyst. It is used to synthesize 5-vinylindole derivatives.
Stille Coupling: In this reaction, the iodoindole is coupled with an organostannane reagent (organotin compound) in the presence of a palladium catalyst. It offers a complementary method to the Suzuki coupling, particularly for substrates that are incompatible with boronic acids.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the indole C-5 position and an amine (primary or secondary). It is a key method for synthesizing 5-aminoindole (B14826) derivatives, which are important pharmacophores.
Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form C-O, C-N, or C-S bonds at the C-5 position by reacting this compound with alcohols, amines, or thiols, respectively. Though often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool.
Nucleophilic Substitution Reactions Involving the Iodo Moiety
Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl iodide like this compound is generally difficult. The electron-rich nature of the indole ring system disfavors the addition of a nucleophile to form the required Meisenheimer complex intermediate. However, such reactions can be achieved under specific conditions, often requiring a transition metal catalyst (typically copper or palladium) or highly activated nucleophiles and harsh reaction conditions.
In some cases, reactions that appear to be nucleophilic substitutions may proceed through an alternative mechanism, such as one involving a transition metal catalyst as seen in the Ullmann condensation. For instance, the reaction of 1-hydroxyindoles with nucleophiles has been reported, proceeding through what is proposed as an unprecedented Sₙ2 mechanism on the indole nitrogen, but this is a specialized case involving activation of the N-1 position. clockss.org For this compound, direct displacement of the iodide by common nucleophiles like hydroxides, alkoxides, or cyanides without a metal catalyst is not a standard or efficient synthetic route.
Electrophilic Functionalization of the Indole Nucleus in this compound
The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The C-3 position is the most nucleophilic and is the primary site of attack for most electrophiles. The N-1 methyl group and C-5 iodo group on this compound influence the reactivity and regioselectivity of these transformations.
Common electrophilic substitution reactions include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF). The resulting this compound-3-carbaldehyde is a versatile intermediate for further synthesis. nii.ac.jp
Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position by reacting the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions.
Friedel-Crafts Acylation: Acyl groups can be introduced at the C-3 position using an acyl chloride or anhydride with a Lewis acid catalyst. However, milder conditions are often necessary to avoid polymerization of the indole ring.
Nitration and Halogenation: Introduction of other electrophiles, such as a nitro group (from HNO₃) or additional halogens (e.g., from N-bromosuccinimide, NBS), will also preferentially occur at the C-3 position. The electron-withdrawing nature of the iodo group at C-5 slightly deactivates the ring but does not change the inherent preference for C-3 substitution.
Table 3: Electrophilic Functionalization of this compound
| Reaction | Reagents | Position of Functionalization | Product |
| Vilsmeier-Haack | POCl₃, DMF | C-3 | This compound-3-carbaldehyde |
| Mannich | CH₂O, (CH₃)₂NH, CH₃COOH | C-3 | (5-Iodo-1-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine |
| Bromination | N-Bromosuccinimide (NBS) | C-3 | 3-Bromo-5-iodo-1-methyl-1H-indole |
| Acylation | Acetic anhydride, SnCl₄ | C-3 | 1-(5-Iodo-1-methyl-1H-indol-3-yl)ethan-1-one |
Strategies for Further Indole Ring System Modification and Annulation
This compound is a valuable starting material for constructing more complex, fused heterocyclic systems through annulation reactions. These strategies often involve a sequence of reactions that build a new ring onto the indole core.
One common approach involves a cross-coupling reaction at the C-5 position followed by an intramolecular cyclization. For example, a Sonogashira coupling can introduce an alkyne with a terminal functional group that can later cyclize onto the indole ring or a neighboring position. organic-chemistry.org
Another powerful strategy is palladium-catalyzed domino reactions. nih.gov For instance, an intermolecular reaction can be initiated at the C-5 position, followed by an intramolecular cyclization or annulation event in a single pot. An example is the annulation between an alkene-tethered aryl halide and a diyne, which can proceed through a cascade of Heck cyclization, palladium migration, alkyne insertion, and C-H activation to build complex heteropolycycles. acs.org
Furthermore, electrophilic cyclization of 4-substituted indoles can lead to the formation of 4,5-fused ring systems, demonstrating how functional groups on the benzene (B151609) portion of the indole can direct complex ring-forming reactions. beilstein-journals.org These advanced strategies allow for the rapid construction of molecular complexity from the relatively simple this compound precursor.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodo 1 Methyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the ¹H NMR spectrum of 5-iodo-1-methyl-1H-indole-3-carbaldehyde, recorded in CDCl₃, the protons of the indole (B1671886) core are observed in the aromatic region. rsc.org The N-methyl group (N-CH₃) typically appears as a sharp singlet further upfield. For the parent compound, this compound, the proton at the C3 position would exhibit a chemical shift and coupling pattern characteristic of the pyrrole (B145914) ring, different from the downfield shift seen in the 3-carbaldehyde derivative due to the aldehyde's electron-withdrawing nature. rsc.orgjournals.co.za The protons on the benzene (B151609) ring (H4, H6, and H7) would show shifts influenced by the inductive and mesomeric effects of the iodine atom at C5.
The ¹³C NMR spectrum provides complementary information. The carbon atom bonded to the iodine (C5) is expected to have a chemical shift significantly lower (more shielded) than the other aromatic carbons due to the "heavy atom effect" of iodine. The N-methyl carbon signal would appear in the aliphatic region of the spectrum. rsc.org The chemical shifts for the other carbons in the indole ring system are well-documented for various N-methylindoles and serve as a basis for assignment. acs.orgresearchgate.net
To illustrate the typical chemical shifts for a related structure, the following table details the ¹H and ¹³C NMR data for this compound-3-carbaldehyde. rsc.org
| ¹H NMR Data (400 MHz) | ¹³C NMR Data (101 MHz) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 9.91 (s, 1H) | CHO | 184.2 | CHO |
| 8.64 (d, J = 1.4 Hz, 1H) | H4 | 139.4 | C7a |
| 7.59 (dd, J = 7.6, 2.6 Hz, 2H) | H2, H6 | 137.1 | C2 |
| 7.10 (d, J = 8.6 Hz, 1H) | H7 | 132.6 | C4 |
| 3.84 (s, 3H) | N-CH₃ | 130.9 | C6 |
| 127.4 | C3a | ||
| 117.2 | C3 | ||
| 111.8 | C7 | ||
| 87.3 | C5 | ||
| 33.9 | N-CH₃ |
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.govijres.org The iodine atom in this compound is a potential halogen bond donor due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. nih.gov
NMR spectroscopy is a powerful tool for studying these weak interactions in solution. The formation of a halogen bond between the iodine atom and a Lewis base (e.g., a solvent molecule like DMSO, or an added species like a halide anion or an amine) can be detected by monitoring changes in the chemical shifts of the nuclei near the interaction site. Specifically, the carbon atom directly attached to the iodine (C5) is a sensitive reporter. Upon formation of a halogen bond, the electron density around the iodine atom is perturbed, which in turn affects the shielding of the C5 nucleus. This typically results in a significant downfield shift (deshielding) of the C5 signal in the ¹³C NMR spectrum. By performing NMR titrations, where a Lewis base is incrementally added to a solution of the iodo-indole, the strength and stoichiometry of the halogen bonding interaction can be quantified.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₈IN, by providing an exact mass measurement. nih.gov The calculated monoisotopic mass is 256.97015 Da. nih.gov
Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which is often energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of this compound is expected to proceed through several characteristic pathways based on the stability of the resulting ions and neutral fragments.
Key expected fragmentation pathways include:
Loss of an iodine radical: The C-I bond is relatively weak, and its cleavage would lead to the loss of an iodine radical (I•), resulting in a fragment ion at m/z 130, corresponding to the [C₉H₈N]⁺ cation (1-methyl-1H-indolyl cation).
Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), producing a fragment at m/z 242, corresponding to the [C₈H₅IN]⁺˙ radical cation.
Loss of HCN: Indole rings can fragment via the loss of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 103 from the m/z 130 ion.
Iodine cation: A peak at m/z 127 corresponding to the iodine cation (I⁺) may also be observed. whitman.edu
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 257 | [C₉H₈IN]⁺˙ (Molecular Ion) | - |
| 242 | [C₈H₅IN]⁺˙ | •CH₃ |
| 130 | [C₉H₈N]⁺ | •I |
| 127 | [I]⁺ | •C₉H₈N |
| 103 | [C₈H₆]⁺ | •I, HCN |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching and bending). It is an effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
Aromatic C-H Stretching: Vibrations from the C-H bonds on the indole ring are expected in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The stretching of the C-H bonds in the N-methyl group will appear in the 3000-2850 cm⁻¹ range. libretexts.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrolic rings typically result in multiple sharp bands in the 1625-1430 cm⁻¹ region. researchgate.netresearchgate.net
C-N Stretching: The stretching of the C-N bonds within the indole ring would be found in the fingerprint region, typically around 1300-1200 cm⁻¹.
C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ range and can be diagnostic of the substitution pattern. davuniversity.org
C-I Stretching: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, due to the large mass of the iodine atom.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 3000-2850 | Stretching | Aliphatic C-H (N-CH₃) |
| 1625-1430 | Stretching | Aromatic C=C |
| 1300-1200 | Stretching | C-N |
| 900-675 | Out-of-plane Bending | Aromatic C-H |
| 600-500 | Stretching | C-I |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, one can determine bond lengths, bond angles, and torsional angles with high precision.
While a crystal structure for this compound is not available in the searched literature, data from related indole derivatives can be used to predict its solid-state characteristics. rsc.orgmdpi.com A crystal structure would confirm the planarity of the bicyclic indole core. It would also provide precise measurements of the C-I, C-N, and C-C bond lengths and the internal angles of the rings.
Furthermore, X-ray crystallography is invaluable for studying intermolecular interactions in the solid state. For this compound, this technique could directly visualize halogen bonding interactions between the iodine atom of one molecule and an electron-rich atom (like the nitrogen of the pyrrole ring) of a neighboring molecule. mdpi.com Other noncovalent interactions, such as π-π stacking between the flat indole rings, which are crucial for understanding the crystal packing and material properties, would also be elucidated. The analysis of the crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate, for instance, reveals the arrangement of molecules in the crystal lattice and provides a model for the types of intermolecular forces that could be present in the crystal of this compound. rsc.org
Computational Chemistry and Mechanistic Insights into 5 Iodo 1 Methyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory) of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-iodo-1-methyl-1H-indole. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.
The introduction of an iodine atom at the C5 position and a methyl group at the N1 position of the indole (B1671886) ring induces notable changes in the electronic landscape compared to the parent indole molecule. The iodine atom, being highly polarizable, can engage in halogen bonding and alters the electrostatic potential of the benzene (B151609) portion of the indole ring. The electron-donating methyl group at the nitrogen atom increases the electron density of the pyrrole (B145914) ring.
DFT calculations can quantify these effects. For instance, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich indole ring, and its energy is a key indicator of the molecule's susceptibility to electrophilic attack. The LUMO, on the other hand, indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation properties.
Studies on substituted indoles have shown that DFT methods can reliably predict ground-state geometries and electronic properties. chemrxiv.org For this compound, it is expected that the HOMO would be destabilized (higher in energy) due to the electron-donating nature of the N-methyl group, while the LUMO energy would be influenced by the iodine substituent. These calculations can also predict other important electronic descriptors, as illustrated in the hypothetical data table below, which is based on typical values for similar indole derivatives.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
| Electron Affinity | 0.7 eV |
| Ionization Potential | 6.2 eV |
Molecular Docking Studies of this compound Analogues with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as an analogue of this compound, to the active site of a target protein.
The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in many biologically active compounds. ajchem-a.com Analogues of this compound, where the core structure is further functionalized, are of significant interest for their potential interactions with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.
Molecular docking studies can be used to screen a virtual library of this compound analogues against a specific protein target. The docking algorithm samples different conformations of the ligand within the protein's binding site and calculates a scoring function to estimate the binding energy. Lower binding energy scores typically indicate a more favorable interaction.
For example, indole derivatives have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. ajchem-a.com A hypothetical molecular docking study of this compound analogues against COX-2 could yield results similar to those presented in the table below, showcasing how different substituents on the indole core can affect binding affinity.
| Analogue | Modification | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Analogue 1 | -COOH at C3 | -8.5 | Hydrogen bond with Arg120, Halogen bond with Ser353 |
| Analogue 2 | -SO2NH2 at C3 | -9.2 | Hydrogen bonds with His90 and Gln192, Halogen bond with Tyr385 |
| Analogue 3 | -CONH-phenyl at C3 | -9.8 | Pi-pi stacking with Trp387, Hydrogen bond with Ser530 |
| Analogue 4 | -CH2OH at C3 | -7.9 | Hydrogen bond with Tyr355 |
Prediction of Chemical Reactivity and Regioselectivity
Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold. The indole ring is inherently electron-rich and prone to attack by electrophiles. The position of this attack is influenced by the directing effects of the substituents.
The N-methyl group is an activating group that directs electrophilic attack to the C3 position of the pyrrole ring. The iodine atom at the C5 position is a deactivating group but is ortho-, para-directing. Therefore, electrophilic attack is expected to occur predominantly at the C3 position, with potential for substitution at the C4, C6, and C2 positions as well.
Computational models like RegioSQM and RegioML can predict the most likely sites of electrophilic attack with a high degree of accuracy. rsc.orgnih.govchemrxiv.orgrsc.orgresearchgate.net These methods often calculate properties such as atomic charges, electrostatic potentials, and the energies of reaction intermediates (like the Wheland intermediate or sigma complex) to determine the most favorable reaction pathway.
For this compound, a computational analysis would likely predict the following order of reactivity for electrophilic substitution: C3 > C2 > C4 > C6. This prediction is based on the strong activating and directing effect of the N-methyl group towards the C3 position. The relative reactivity of the other positions would depend on the specific electrophile and reaction conditions.
| Position | Predicted Relative Reactivity | Governing Factors |
|---|---|---|
| C3 | Most Reactive | Strong activation and directing effect of the N-methyl group. |
| C2 | Moderately Reactive | Activation by the N-methyl group. |
| C4 | Less Reactive | Ortho-directing effect of the iodine at C5. |
| C6 | Least Reactive | Para-directing effect of the iodine at C5, but sterically more accessible than C4. |
Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of this compound
Computational chemistry can provide detailed mechanistic insights into the synthesis and further derivatization of this compound. This includes identifying reaction intermediates, transition states, and calculating activation energies to understand the reaction kinetics and thermodynamics.
The synthesis of this compound can be achieved through various methods, such as the direct iodination of 1-methyl-1H-indole or through a multi-step sequence starting from a different indole derivative. For instance, the Nenitzescu indole synthesis is a classical method for preparing substituted indoles. wikipedia.org
A plausible synthetic route involves the N-methylation of 5-iodoindole (B102021). The mechanism of this reaction would involve the deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent. Alternatively, direct iodination of 1-methyl-1H-indole would proceed via an electrophilic aromatic substitution mechanism. Computational studies can model the reaction pathway, identifying the key transition state and confirming the regioselectivity of the iodination.
Derivatization of this compound, for example, through a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, can also be studied computationally. The mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile in an attack on the electron-rich indole ring. DFT calculations can map out the potential energy surface of this reaction, providing valuable information for optimizing reaction conditions.
In Silico Screening and Rational Design of New Indole Derivatives
In silico screening and rational drug design are powerful computational approaches that leverage the understanding of molecular interactions to identify and optimize new drug candidates. Starting with a scaffold like this compound, these methods can be used to design novel derivatives with enhanced biological activity and improved pharmacokinetic properties.
The process typically begins with the identification of a biological target. A virtual library of compounds based on the this compound scaffold is then created by adding various functional groups at different positions. This library is then screened against the target protein using molecular docking and other computational tools to predict binding affinities and modes. elsevierpure.comnih.govresearchgate.netscispace.comnih.gov
The results of the initial screening are then used to guide the rational design of new derivatives. For example, if a particular analogue shows promising binding affinity but lacks specificity, modifications can be made to its structure to improve its interaction with the target while minimizing off-target effects. This iterative process of design, screening, and optimization can significantly accelerate the drug discovery process.
The table below illustrates a hypothetical workflow for the in silico design of new inhibitors based on the this compound scaffold.
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification | Identify a biologically relevant protein target. | Bioinformatics databases (e.g., PDB) |
| 2. Scaffold Selection | Choose this compound as the starting scaffold. | Chemical intuition, literature review |
| 3. Virtual Library Generation | Create a diverse library of analogues by adding various substituents. | Molecular modeling software (e.g., ChemDraw, MarvinSketch) |
| 4. High-Throughput Virtual Screening | Dock the virtual library against the target protein. | Docking software (e.g., AutoDock, Glide) |
| 5. Hit Identification and Prioritization | Select the most promising candidates based on docking scores and binding modes. | Scoring functions, visual inspection |
| 6. Lead Optimization | Iteratively modify the lead compounds to improve activity and ADMET properties. | DFT, molecular dynamics simulations, ADMET prediction tools |
Applications in Medicinal Chemistry Research
Design and Synthesis of Indole-Based Pharmacophores for Biological Investigation
The design and synthesis of novel compounds centered around the 5-iodo-1-methyl-1H-indole core are driven by the quest for enhanced biological activity and improved pharmacokinetic profiles. The presence of the iodine atom offers a site for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Similarly, the N-methylation of the indole (B1671886) ring can significantly impact a molecule's lipophilicity and metabolic stability.
Researchers have successfully synthesized a variety of derivatives from this scaffold. For instance, the synthesis of 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole has been reported, demonstrating the utility of the iodo-indole precursor in creating more complex heterocyclic systems. While this specific example does not feature the N-methyl group, it highlights the synthetic accessibility of complex molecules from a 5-iodoindole (B102021) starting material. The general synthetic strategies often involve initial iodination of 1-methyl-1H-indole or methylation of 5-iodo-1H-indole, followed by further modifications at other positions of the indole ring, most commonly at the C-2 or C-3 positions. These synthetic efforts have led to the generation of libraries of compounds for comprehensive biological screening.
In Vitro Pharmacological Evaluation of this compound Derivatives
The synthesized analogues of this compound have been subjected to a battery of in vitro assays to determine their potential as therapeutic agents across various disease areas.
Anti-Microbial Activity Studies
The search for new antimicrobial agents is a global health priority. Indole derivatives have historically shown promise in this area. While specific studies on this compound derivatives are not extensively documented, research on closely related compounds provides valuable insights. For example, a study on 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole, a derivative of 5-iodo-indole, demonstrated notable antimicrobial activity. mdpi.com The minimum inhibitory concentration (MIC) values for this compound against various microbial strains are presented in the table below. The data suggests that the presence of the iodo-indole moiety contributes to the antimicrobial effect. It is hypothesized that derivatives of this compound could exhibit similar or enhanced activity due to the combined electronic and steric effects of the iodo and methyl groups.
Anti-Cancer Activity in Established Cell Lines
Anti-Inflammatory Activity Assessments
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example. Studies on various 5-substituted indole derivatives have demonstrated significant anti-inflammatory activity. For instance, a series of 1,5-disubstituted indole derivatives showed anti-inflammatory activity ranging from 12.12% to 65.51% inhibition in in vivo models. researchgate.net While direct data on this compound derivatives is sparse, the known anti-inflammatory effects of related structures suggest this would be a fruitful area of investigation. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes. The table below illustrates the type of data that would be collected in an anti-inflammatory assessment of this compound derivatives.
Anti-Malarial and Other Pharmacological Activities
The indole scaffold is a key feature in many antimalarial compounds. nih.gov While specific antimalarial screening data for this compound derivatives is not available in the provided search results, the general importance of the indole nucleus in antimalarial drug discovery suggests that derivatives of this compound could be promising candidates. researchgate.net The mechanism of action for many indole-based antimalarials involves the inhibition of hemozoin formation or interaction with other essential parasitic targets. Other pharmacological activities of indole derivatives are vast and include antiviral, antioxidant, and neuroprotective effects, indicating the broad therapeutic potential of the this compound scaffold.
Molecular Target Interaction Studies of this compound Analogues
Understanding how a molecule interacts with its biological target is crucial for rational drug design. Molecular docking studies are often employed to predict the binding modes and affinities of novel compounds. For indole derivatives, common molecular targets include enzymes such as cyclooxygenases (COX-1 and COX-2) in inflammation, and various kinases and tubulin in cancer. nih.govnih.gov
In the context of anti-inflammatory activity, docking studies of indole derivatives with COX enzymes have revealed key interactions, such as hydrogen bonding with residues like Tyr385 and Ser530. mdpi.com For anticancer applications, the interaction of indole derivatives with the colchicine binding site of tubulin is a well-explored mechanism. nih.gov The 5-iodo and 1-methyl substitutions on the indole ring would be expected to influence these interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. The methyl group can occupy hydrophobic pockets within the binding site. While specific docking studies for this compound analogues are not detailed in the provided results, it is a critical area for future research to elucidate their mechanism of action at a molecular level.
Kinase Inhibition (e.g., Haspin, Receptor Tyrosine Kinases)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors.
Research into indole-based compounds has identified them as potent inhibitors of Haspin kinase, an enzyme involved in regulating mitosis. A series of substituted indoles, including N-methylated derivatives, have been designed and synthesized to target Haspin. While the direct inhibitory activity of this compound on Haspin has not been explicitly detailed in the reviewed literature, the synthetic schemes for creating potent Haspin inhibitors often involve the modification of the indole core, including N-methylation. The synthesis of N-methyl indole derivatives is a key step in developing these inhibitors, suggesting that this compound could serve as a valuable intermediate or a scaffold for developing novel Haspin inhibitors. The iodine atom at the 5-position could be leveraged for further chemical modifications to optimize binding and selectivity.
The broader class of indole derivatives has shown significant activity against various kinases. The structural versatility of the indole scaffold allows it to interact with the ATP-binding pocket of numerous kinases, making it an attractive starting point for the design of new inhibitors.
Enzyme Modulation (e.g., Gamma-Secretase, Alarmone Synthetases)
Gamma-Secretase Modulation:
Gamma-secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease by generating amyloid-beta (Aβ) peptides. nih.gov Modulating the activity of gamma-secretase to reduce the production of the toxic Aβ42 peptide is a promising therapeutic strategy. nih.gov While there is no direct evidence in the provided search results linking this compound to gamma-secretase modulation, the indole scaffold is present in some gamma-secretase modulators (GSMs). The development of GSMs is an active area of research, and the exploration of diverse chemical scaffolds, including functionalized indoles, is ongoing. nih.govnih.gov The lipophilic nature of the this compound could be advantageous for crossing the blood-brain barrier, a desirable property for drugs targeting central nervous system disorders like Alzheimer's.
Alarmone Synthetases Modulation:
Alarmones, such as guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), are signaling molecules that regulate bacterial stress responses. frontiersin.orgnih.gov The enzymes responsible for their synthesis, alarmone synthetases, are potential targets for novel antibacterial agents. frontiersin.org The search results did not provide a direct link between this compound and the modulation of alarmone synthetases. However, it has been noted that indole-3-acetic acid, another indole derivative, can suppress the increase of ppGpp levels induced by other plant hormones, suggesting a potential role for indole compounds in regulating this pathway. nih.gov Further research would be necessary to explore if this compound or its derivatives could be developed as inhibitors of bacterial alarmone synthetases.
Receptor Binding Affinity and Selectivity
The ability of a compound to bind to specific receptors with high affinity and selectivity is crucial for its therapeutic efficacy and safety profile. The halogenation of a molecule can significantly impact its binding affinity to biological targets. The presence of an iodine atom can facilitate halogen bonding, a non-covalent interaction that can enhance binding to proteins.
While specific receptor binding data for this compound is not detailed in the provided search results, a photoaffinity label for the D-1 dopamine receptor, which incorporates an iodo-azidophenyl-benzazepine structure, has been used to selectively identify the ligand-binding subunits of the receptor. nih.gov This highlights the utility of iodine in designing probes for receptor studies. Further investigation into the receptor binding profile of this compound could reveal novel therapeutic targets.
Structure-Activity Relationship (SAR) Derivation for Optimized Biological Responses
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.
In the context of anticancer research, the substitution pattern on the indole ring is critical for activity. nih.govnih.gov For example, in a series of isoindole-1,3(2H)-dione derivatives, the nature and position of substituents significantly affected their cytotoxic effects on cancer cells. nih.gov While a specific SAR study for this compound was not found, the synthesis of various substituted 5-nitroindole (B16589) derivatives to investigate their activity as c-Myc G-quadruplex binders demonstrates the importance of systematic structural modifications. d-nb.info The 5-position of the indole ring is a common site for modification to enhance biological activity. The presence of the iodine atom at this position in this compound offers a versatile handle for introducing a wide range of substituents through cross-coupling reactions, allowing for extensive SAR exploration.
The following table summarizes general SAR findings for indole derivatives that could be relevant for the optimization of compounds based on the this compound scaffold.
| Position of Substitution | Effect on Biological Activity |
|---|---|
| N1-position (Methylation) | Can influence metabolic stability and receptor interaction. |
| C5-position (Halogenation) | Can enhance binding affinity through halogen bonding and alter lipophilicity. |
| Other positions | Substitution at various other positions can modulate selectivity and potency against different biological targets. |
Development of Indole-Based Scaffolds for Prospective Drug Discovery
The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to serve as a core structure for a wide range of biologically active compounds. nih.govumsystem.edu Its presence in numerous natural products and approved drugs highlights its therapeutic relevance. nih.govrsc.org
The this compound scaffold provides a valuable starting point for the development of new therapeutic agents. The iodine atom at the C5 position is particularly useful as it allows for the application of various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. vulcanchem.com This enables the facile introduction of a diverse array of chemical moieties, leading to the generation of large libraries of compounds for high-throughput screening. nih.gov
The development of libraries of highly substituted indoles is a key strategy in modern drug discovery. nih.gov By starting with a versatile scaffold like this compound, medicinal chemists can systematically explore the chemical space around the indole core to identify novel compounds with desired pharmacological properties. The utility of iodo-indoles as key intermediates in the synthesis of such libraries has been demonstrated. nih.gov
The following table lists examples of therapeutic areas where indole-based scaffolds have been successfully employed.
Radiochemical Synthesis and Tracer Development
Radioiodination of 5-Iodo-1-methyl-1H-indole Derivatives
The introduction of a radioactive iodine isotope, such as Iodine-125, into the this compound structure is a key step in the development of single-photon emission computed tomography (SPECT) imaging agents. This process, known as radioiodination, requires specific methods and precursors to achieve high radiochemical yields and purity.
Methods for Introduction of Radioisotopes (e.g., Iodine-125, Fluorine-18)
Several methods are employed for the introduction of radioisotopes into aromatic structures like the indole (B1671886) ring. For radioiodination with Iodine-125 (¹²⁵I), a common technique involves electrophilic substitution on an activated aromatic ring or, more commonly, the use of organometallic precursors. Oxidizing agents such as Chloramine-T or N-chlorosuccinimide (NCS) can facilitate the reaction between a precursor molecule and Na[¹²⁵I]I. For instance, a general procedure for radioiodination might involve adding Na[¹²⁵I]I to a solution of a stannyl (B1234572) precursor in the presence of an oxidizing agent, followed by a short reaction time.
The introduction of Fluorine-18 (¹⁸F), a positron-emitting isotope used in positron emission tomography (PET) imaging, typically involves nucleophilic substitution on an aromatic ring. This often requires the presence of an electron-withdrawing activating group and a suitable leaving group on the precursor molecule. The synthesis of ¹⁸F-labeled tryptophan derivatives, for example, has demonstrated the feasibility of directly introducing ¹⁸F into the indole aromatic ring. nih.gov
Precursor Chemistry for Efficient Radiolabeling (e.g., Boronic Esters, Stannyl Precursors)
The efficiency and regioselectivity of radiolabeling are highly dependent on the choice of precursor. Organotin (stannyl) and boronic acid ester precursors are widely used for the radiosynthesis of aryl iodides and fluorides.
Stannyl Precursors: Trialkylstannyl precursors, such as tributylstannyl derivatives, are particularly effective for radioiodination. The carbon-tin bond is readily cleaved by electrophilic iodine, allowing for the specific incorporation of the radioisotope. A modified procedure using a stannyl precursor for radioiodination with Na[¹²⁵I]I in the presence of N-chlorosuccinimide (NCS) in methanol (B129727) has been reported to achieve a radiochemical conversion of 75 ± 12%. nih.gov
Boronic Esters: Arylboronic esters are valuable precursors for the introduction of both radioiodine and radiofluorine. For radioiodination, arylboronate esters can be converted to the corresponding radioiodinated aryl iodides using Na[¹²⁵I]I in the presence of an oxidizing agent like Chloramine-T. For radiofluorination, copper-mediated methods have been developed for the reaction of aryl boronic acids with K¹⁸F. mdpi.com The synthesis of ¹⁸F-labeled indole-containing molecules has been successfully achieved using boronic ester precursors, with radiochemical yields ranging from 10.76% to 14.92%. nih.gov
Application in Molecular Imaging Probe Design and Characterization
Radiolabeled this compound derivatives are designed as molecular imaging probes to target specific biological entities, such as receptors or enzymes. The design of these probes requires a balance of properties including high binding affinity and specificity for the target, favorable pharmacokinetic properties (e.g., ability to cross the blood-brain barrier if targeting the central nervous system), and metabolic stability.
The characterization of these probes involves a series of preclinical evaluation steps. nih.gov This includes confirming the identity and purity of the radiolabeled compound, assessing its stability in vitro and in vivo, and determining its biodistribution in animal models. nih.gov Dynamic imaging studies, such as PET or SPECT scans, are used to visualize the uptake and clearance of the tracer from various organs and to quantify its accumulation at the target site. nih.gov
In Vitro Binding and Receptor Occupancy Studies for Radiolabeled Compounds
Before advancing to in vivo studies, the binding characteristics of newly synthesized radiolabeled compounds are thoroughly evaluated in vitro. These studies are crucial to confirm that the radiolabeling process does not significantly alter the compound's affinity and selectivity for its intended biological target.
In Vitro Binding Assays: These assays measure the interaction between the radiolabeled ligand and its target, which can be receptors, enzymes, or other proteins, typically in tissue homogenates or on cell lines expressing the target. frontiersin.org Key parameters determined from these assays include the dissociation constant (Kd), which indicates the affinity of the ligand for the target, and the maximum number of binding sites (Bmax). For example, the binding of [¹²⁵I-iodo-histidyl, methyl-Phe7]neurokinin B to the human neurokinin-3 receptor was characterized with a Kd of 0.2 nM. nih.gov Similarly, the in vitro properties of [¹²⁵I]5-iodo-6-nitroquipazine were studied in rat brain homogenates, revealing a high affinity for the serotonin (B10506) uptake complex with a Kd of 23 ± 6 pM. nih.gov
Receptor Occupancy Studies: These studies determine the fraction of receptors that are occupied by the radiolabeled ligand at a given concentration. This information is critical for understanding the relationship between ligand concentration and biological effect and for designing in vivo imaging studies. Competitive binding assays are often used, where the radiolabeled ligand competes with a non-radiolabeled compound (a competitor) for binding to the target. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the inhibition constant (Ki).
Below is a hypothetical data table illustrating the kind of data that would be generated from in vitro binding assays for a series of radiolabeled this compound derivatives.
| Compound | Target Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) |
| [¹²⁵I]Derivative A | Receptor X | [¹²⁵I]Compound A | 1.5 ± 0.2 | 250 ± 25 | 0.8 ± 0.1 |
| [¹²⁵I]Derivative B | Receptor X | [¹²⁵I]Compound B | 3.2 ± 0.5 | 230 ± 20 | 2.1 ± 0.3 |
| [¹⁸F]Derivative C | Receptor Y | [¹⁸F]Compound C | 0.8 ± 0.1 | 450 ± 30 | 0.5 ± 0.05 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for 5-Iodo-1-methyl-1H-indole
The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry, and the development of environmentally benign methods is of paramount importance. Future research is anticipated to focus on greener and more efficient synthetic routes to this compound, moving beyond traditional methods that may involve harsh reagents or produce significant waste.
Key areas for development include:
Catalyst-Free Reactions: Exploration of multicomponent reactions that proceed without the need for a catalyst, under mild conditions, and using green solvents like ethanol or water. Such strategies offer advantages like simple experimental setups and workup procedures nih.gov.
Palladium-Catalyzed Annulation: One-pot synthesis through palladium-catalyzed annulation of ortho-haloanilines and aldehydes presents a powerful method for creating indole rings. Adapting these ligandless or low-ligand conditions could provide a direct and efficient route to substituted indoles researchgate.net.
Direct C-H Iodination: While methods for direct iodination exist, future work will likely focus on improving the regioselectivity and sustainability of these reactions for specific substrates like N-methyl indole, minimizing the use of hazardous reagents rsc.org.
| Methodology | Key Features | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Green Multicomponent Reaction | Catalyst-free, green solvents, simple workup | Reduced environmental impact, operational simplicity | nih.gov |
| Palladium-Catalyzed Annulation | One-pot synthesis, mild ligandless conditions | High efficiency, good substrate scope | researchgate.net |
| Direct C-H Iodination | Direct introduction of iodine onto the indole core | Atom economy, fewer synthetic steps | rsc.org |
Exploration of Advanced Functionalization Reactions for Molecular Complexity
The iodine atom at the C-5 position of this compound is a key functional group that enables the synthesis of a diverse array of derivatives. Future research will undoubtedly exploit this feature to build more complex molecules with tailored properties. The reactivity of iodo-indoles in various cross-coupling reactions is well-documented and serves as a foundation for future explorations nih.gov.
Emerging trends in functionalization include:
Cross-Coupling Reactions: The application of Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions will allow for the introduction of alkynyl, aryl/heteroaryl, and vinyl groups at the C-5 position. This will enable the creation of extensive libraries of novel compounds for biological screening nih.gov. For instance, Sonogashira coupling with various phenylacetylene derivatives can be employed to synthesize 5-alkynyl-1-methyl-1H-indoles nih.gov.
C-H Functionalization: Beyond the C-5 position, transition-metal-catalyzed C-H functionalization at other positions of the indole ring (such as C-2, C-3, C-4, C-6, and C-7) offers a direct method for forging new carbon-carbon and carbon-heteroatom bonds, further increasing molecular diversity grafiati.com.
Aminomethylation and Rearrangements: Novel reactions, such as those involving 1,3,5-triazinanes, can be explored for selective C-3 aminomethylation or to induce Hofmann-Martius-type rearrangements, leading to structurally unique indole derivatives nih.gov.
Integration of High-Throughput Screening and Computational Approaches in Derivative Design
The synergy between computational chemistry and experimental high-throughput screening (HTS) is revolutionizing drug discovery. This integrated approach is poised to accelerate the identification of novel this compound derivatives with desirable biological activities.
Future directions in this area will likely involve:
Virtual High-Throughput Screening (vHTS): The use of computational docking to screen large virtual libraries of this compound derivatives against the three-dimensional structures of biological targets. This in silico approach helps to prioritize compounds for synthesis and experimental testing, saving time and resources niscpr.res.in.
Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) and pharmacophore models based on known active indole derivatives. These models can guide the design of new compounds with improved potency and selectivity niscpr.res.in.
Integrated Informatics Platforms: The development of web-based tools that combine biochemical assay data from HTS with predicted protein-ligand binding models from virtual screening will facilitate more efficient data mining and rational drug design.
Discovery of New Biological Targets and Elucidation of Underlying Pharmacological Mechanisms
While indole scaffolds are present in many biologically active compounds, the full therapeutic potential of this compound derivatives remains largely untapped. A key future direction is the systematic screening of these compounds to identify novel biological targets and understand their mechanisms of action.
This research will likely focus on:
Broad-Based Biological Screening: Testing libraries of this compound derivatives against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes, to uncover new biological activities.
Mechanism of Action Studies: Once a "hit" compound is identified, detailed biochemical and cellular assays will be required to determine its precise mechanism of action. This includes identifying the direct molecular target and characterizing the downstream signaling pathways affected.
Target Validation: Utilizing techniques like whole-genome sequencing of resistant mutants to confirm the identified biological target and understand potential resistance mechanisms, which is crucial for the development of robust therapeutic agents.
Innovation in Radiotracer Design and Applications for Preclinical Research
The presence of an iodine atom makes this compound an attractive candidate for the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) iaea.org. These tools are invaluable in preclinical research for understanding disease biology and evaluating new drugs itnonline.com.
Future innovations in this area are expected to include:
Radioisotope Labeling: The development of efficient methods to replace the stable iodine atom with a radioactive isotope, such as iodine-123 (for SPECT), iodine-124 (for PET), or iodine-125 (for in vitro assays and autoradiography).
PET Radioligand Development: Synthesizing and evaluating ¹¹C- or ¹⁸F-labeled analogs of this compound derivatives that show high affinity and selectivity for specific biological targets in the central nervous system or other tissues nih.govnih.govfrontiersin.org.
Preclinical Imaging Applications: Using these novel radiotracers in small animal models to visualize and quantify the distribution and density of target receptors or enzymes in vivo. This can aid in understanding disease progression, confirming target engagement of new drugs, and assessing therapeutic efficacy itnonline.comnih.gov.
| Radioisotope | Imaging Modality | Key Characteristics | Potential Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | SPECT | Gamma emitter, Half-life ~13.2 hours | In vivo receptor/transporter imaging |
| Iodine-124 (¹²⁴I) | PET | Positron emitter, Half-life ~4.2 days | Longitudinal in vivo imaging studies |
| Iodine-125 (¹²⁵I) | Autoradiography | Gamma emitter, Half-life ~59.4 days | In vitro tissue binding studies |
| Carbon-11 (¹¹C) | PET | Positron emitter, Half-life ~20.4 minutes | Dynamic in vivo imaging of biological processes |
| Fluorine-18 (¹⁸F) | PET | Positron emitter, Half-life ~110 minutes | Routine preclinical and clinical PET imaging |
Q & A
Q. What are the standard synthetic protocols for preparing 5-iodo-1-methyl-1H-indole, and how is the product characterized?
Methodological Answer: The synthesis typically involves alkylation of 5-iodo-1H-indole using methyl iodide under basic conditions. A representative procedure (GP6) starts with 5-iodo-1H-indole (1.00 mmol) dissolved in a polar aprotic solvent (e.g., DMF), followed by addition of methyl iodide and a base (e.g., NaH) at room temperature. After 12 hours, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography. Key characterization data include:
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.98 (s, 1H, ArH), 7.49 (d, J = 8.6 Hz, 1H), 3.80 (s, 3H, NCH₃) |
| ¹³C NMR (CDCl₃) | δ 135.8 (C), 131.0 (CH), 33.0 (NCH₃) |
| IR | Peaks at 3093 cm⁻¹ (C-H stretch), 1510 cm⁻¹ (aromatic C=C) |
Yield optimization (76%) and purity verification via TLC or HPLC are critical .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is required:
- ¹H/¹³C NMR : Assigns aromatic proton environments and methyl group integration .
- IR Spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 273.9824 for [M+H]⁺) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 42.89%, H: 3.23%, N: 4.99%) .
Discrepancies in data should be resolved by cross-referencing with literature or computational simulations .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for aerosol protection .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Waste Disposal : Collect halogenated waste separately; avoid drainage systems .
- Storage : Store in amber vials at 2–8°C under inert atmosphere to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Solvent Optimization : Compare DMF, THF, and acetonitrile for reaction kinetics .
- Temperature Control : Microwave-assisted synthesis at 60°C may reduce reaction time.
- Purification : Replace column chromatography with recrystallization (e.g., using hexane/ethyl acetate) for scalability .
Post-synthesis, monitor byproducts (e.g., di-alkylated species) via LC-MS .
Q. How do crystallographic methods like SHELXL or OLEX2 contribute to the structural analysis of this compound derivatives?
Methodological Answer:
- Structure Solution : SHELXD/SHELXE resolve phase problems in X-ray diffraction data .
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy for disordered atoms .
- Validation : OLEX2 integrates tools like PLATON to check for twinning or missed symmetry .
For example, the methyl group orientation and iodine atom position in this compound can be precisely modeled using SHELXTL .
Q. What strategies resolve contradictions in spectroscopic data during characterization of halogenated indole derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use ¹³C-labeled reagents to track reaction pathways.
- Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .
- Cross-Validation : Replicate synthesis and characterization across independent labs to confirm reproducibility .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Predict electrophilic substitution sites (e.g., C-3 vs. C-6) using Fukui indices .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., iodination vs. methylation).
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design .
Q. What are the challenges in crystallographic refinement of halogenated indoles, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
